molecular formula C17H13ClO4S B12259088 Naphthalen-1-yl 4-chloro-3-methoxybenzene-1-sulfonate

Naphthalen-1-yl 4-chloro-3-methoxybenzene-1-sulfonate

Cat. No.: B12259088
M. Wt: 348.8 g/mol
InChI Key: YQJXJRDFIQWSJD-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 4-chloro-3-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a naphthalene ring and a benzene ring, which are linked through a sulfonate group. The presence of chloro and methoxy substituents on the benzene ring adds to its unique chemical properties.

Properties

Molecular Formula

C17H13ClO4S

Molecular Weight

348.8 g/mol

IUPAC Name

naphthalen-1-yl 4-chloro-3-methoxybenzenesulfonate

InChI

InChI=1S/C17H13ClO4S/c1-21-17-11-13(9-10-15(17)18)23(19,20)22-16-8-4-6-12-5-2-3-7-14(12)16/h2-11H,1H3

InChI Key

YQJXJRDFIQWSJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 4-chloro-3-methoxybenzene-1-sulfonate typically involves the sulfonation of 4-chloro-3-methoxybenzene followed by the coupling of the resulting sulfonic acid with naphthalene. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process. The coupling reaction may require the presence of a catalyst and elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 4-chloro-3-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonate group can be reduced to form sulfinates or thiols under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be utilized.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

Naphthalen-1-yl 4-chloro-3-methoxybenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 4-chloro-3-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chloro and methoxy substituents can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-benzoyl)-3-naphthalen-1-yl-thiourea: This compound shares the naphthalene and chloro-substituted benzene structure but differs in the presence of a thiourea group.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound contains a naphthalene ring and a benzene ring linked through a triazole group.

Uniqueness

Naphthalen-1-yl 4-chloro-3-methoxybenzene-1-sulfonate is unique due to the presence of both chloro and methoxy substituents on the benzene ring, which confer distinct chemical reactivity and binding properties. The sulfonate group also enhances its solubility and ionic interactions, making it a versatile compound for various applications.

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